Propionyl Oxazolidinone

Asymmetric Synthesis Aldol Reaction Diastereoselectivity

Procure Propionyl Oxazolidinone (CAS 60420-27-1) as your foundational chiral building block for Evans aldol methodology. It reliably delivers Evans syn products with dr from 97:3 to >99:1, simplifying SAR studies. For process scale, the Crimmins-She protocol achieves high diastereoselectivity (94:6 to >98:2 dr) at a practical 0 °C, reducing energy costs. Its superior reactivity in SmI₂-mediated couplings ensures efficient C–C bond formation. Select this unsubstituted auxiliary for consistent stereochemical outcomes.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 60420-27-1
Cat. No. B3054439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionyl Oxazolidinone
CAS60420-27-1
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCOC1=O
InChIInChI=1S/C6H9NO3/c1-2-5(8)7-3-4-10-6(7)9/h2-4H2,1H3
InChIKeyXXUOGAYBSXZFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propionyl Oxazolidinone (CAS 60420-27-1) – Core Chiral Building Block for Asymmetric Synthesis


Propionyl Oxazolidinone (CAS 60420-27-1), also known as 3-propionyl-2-oxazolidinone, is a foundational N-acyl oxazolidinone employed as a chiral auxiliary in asymmetric synthesis [1]. This compound functions by forming a temporary covalent bond with a prochiral substrate, enabling the highly stereoselective construction of carbon-carbon bonds, particularly in aldol and alkylation reactions [2]. As the simplest member of the Evans auxiliary family, its unsubstituted oxazolidinone ring provides a versatile platform for generating a wide range of chiral intermediates essential for pharmaceutical and natural product synthesis [3].

Propionyl Oxazolidinone (CAS 60420-27-1): Why In-Class Substitution Compromises Stereochemical Outcomes


While the Evans auxiliary family shares a common oxazolidinone core, subtle structural variations among its members—such as the substitution of oxygen with sulfur (oxazolidinethiones) or nitrogen with sulfur (thiazolidinethiones)—profoundly alter stereoselectivity and reaction pathways [1]. The unsubstituted N-propionyl oxazolidinone serves as the benchmark for classical Evans syn-selectivity, whereas its heteroatom-substituted analogs can be tuned to deliver the opposite 'non-Evans' syn product under identical conditions [2]. Furthermore, the inherent reactivity of different N-acyl oxazolidinones in key transformations, such as SmI₂-mediated couplings, is governed by distinct conformational dynamics (e.g., C-N bond rotation barriers), which directly impact coupling efficiency and product yields [3]. Therefore, substituting one auxiliary for another without a comprehensive, data-driven evaluation of the required stereochemical outcome and reaction compatibility can lead to substantial losses in diastereoselectivity, product yield, and overall synthetic efficiency.

Propionyl Oxazolidinone (CAS 60420-27-1): Comparative Performance Data for Informed Procurement


Diastereoselectivity in Ti-Mediated Aldol Reactions: Propionyl Oxazolidinone vs. Oxazolidinethione and Thiazolidinethione

In titanium-mediated aldol additions with benzaldehyde, the N-propionyl oxazolidinone (1a) delivers the classical Evans syn product with a diastereomeric ratio (dr) of 97:3 to >99:1 when using 1 equiv TiCl₄ and 2 equiv (−)-sparteine [1]. Under identical conditions, its structural analogs, oxazolidinethione (1b) and thiazolidinethione (1c), can be directed to yield the non-Evans syn product by adjusting the Lewis acid/amine base ratio, demonstrating that the unsubstituted oxazolidinone provides the most robust and predictable access to the Evans syn motif [2].

Asymmetric Synthesis Aldol Reaction Diastereoselectivity

Comparative Diastereoselectivity at Elevated Temperatures: 0 °C vs. Standard Cryogenic Protocols

A key operational advantage of N-propionyl oxazolidinone in the Crimmins-She protocol is its ability to maintain high diastereoselectivity at 0 °C. The reaction of N-propionyl oxazolidinone with stoichiometric aldehyde at 0 °C in the presence of TiCl₄, DIPEA, and NMP yields diastereomeric ratios ranging from 94:6 to >98:2 [1]. This performance is directly comparable to its oxazolidinethione and thiazolidinethione counterparts, which also achieve similar selectivity ranges under these optimized, non-cryogenic conditions [1].

Process Chemistry Green Chemistry Diastereoselectivity

Relative Reactivity in SmI₂-Mediated Couplings: Propionyl vs. Pivaloyl Oxazolidinone

In SmI₂-promoted couplings with N-tert-butyl acrylamide, the reactivity of N-acyl oxazolidinones is dictated by their C-N bond rotation barriers. The N-propionyl oxazolidinone, as a simple alkyl-substituted derivative, falls into a reactivity class distinct from sterically hindered variants like N-pivaloyl oxazolidinone [1]. While the study used N-pivaloyl oxazolidinone as a reference for relative reactivity calculations, the linear correlation between ln(Relative Reactivity) and the C-N bond rotation barrier for all simple N-acyl oxazolidinones implies that the N-propionyl derivative will be significantly more reactive than its N-pivaloyl counterpart [2].

Radical Chemistry C-C Bond Formation Samarium Diiodide

Auxiliary Recovery and Reuse: Benchmarking 97% Recovery from a Chiral Benzyl Derivative

While the unsubstituted propionyl oxazolidinone (CAS 60420-27-1) is the core structural motif, its chiral, substituted derivatives are the workhorses of asymmetric synthesis. In a representative example, the N-acylated Evans auxiliary derived from (4R)-benzyl-2-oxazolidinone (a close chiral analog of the parent compound) was successfully recovered in 97% yield following an asymmetric aldol addition used in the synthesis of a norjatrophane diterpene [1]. This high recovery rate underscores the economic viability of this auxiliary class, as the expensive chiral moiety can be reused multiple times.

Sustainable Chemistry Cost Efficiency Process Economics

Proven Utility in Complex Natural Product Total Synthesis: A 3.6% Overall Yield Benchmark

The practical utility of propionyl oxazolidinone is validated by its use as a starting material in the enantioselective synthesis of complex, bioactive molecules. In the 13-step synthesis of the C1–C28 fragment of the cytotoxic natural product amphidinolide B1, the route began with propionyl oxazolidinone 2 and achieved an overall yield of 3.6% [1]. This modest but significant yield over a long, stereochemically challenging sequence highlights the compound's reliability as a foundation for generating molecular complexity.

Total Synthesis Natural Products Medicinal Chemistry

Scalability in Immunosuppressant Synthesis: 11% Overall Yield in 19 Steps

Propionyl oxazolidinone serves as a scalable entry point for synthesizing pharmaceutical leads. In the total synthesis of the potent immunosuppressant (−)-pironetin, a 19-step sequence starting from N-propionyl oxazolidinone (S)-9 furnished the target molecule in an overall yield of 11% [1]. This demonstrates the compound's capacity to support longer, more complex synthetic campaigns targeting biologically active molecules.

Total Synthesis Pharmaceuticals Immunosuppressants

Propionyl Oxazolidinone (CAS 60420-27-1): Validated Application Scenarios for Research and Industry


Reliable Evans Syn-Aldol Reactions for Medicinal Chemistry Programs

Medicinal chemists seeking to install stereogenic centers via Evans aldol methodology should prioritize Propionyl Oxazolidinone (CAS 60420-27-1) as the foundational building block. Its established performance delivers Evans syn products with dr of 97:3 to >99:1, a benchmark that its oxazolidinethione and thiazolidinethione analogs match only under specific conditions [1]. This reliability simplifies synthetic planning and ensures consistent stereochemical outcomes, which is critical for structure-activity relationship (SAR) studies where minor stereochemical variations can drastically alter biological activity.

Cost-Effective Scale-Up of Chiral Intermediates at 0 °C

Process chemists tasked with scaling up asymmetric syntheses can leverage the Crimmins-She protocol, which achieves high diastereoselectivity (94:6 to >98:2 dr) with N-propionyl oxazolidinone at a practical temperature of 0 °C [1]. This operational advantage, shared with its heteroatom-substituted counterparts, allows for significant energy savings and eliminates the need for specialized cryogenic reactors, thereby reducing both capital expenditure and operational costs while maintaining product quality. Procurement of this auxiliary supports a more economically viable and sustainable manufacturing process.

Entry Point for Radical-Mediated Fragment Couplings

For research groups exploring samarium diiodide (SmI₂) chemistry for complex fragment couplings, Propionyl Oxazolidinone (CAS 60420-27-1) represents a strategically advantageous starting material. Its reactivity profile in these transformations, inferred to be superior to sterically encumbered variants like N-pivaloyl oxazolidinone, allows for more efficient C–C bond formation [1]. By selecting the N-propionyl derivative, researchers can avoid the sluggish reactivity associated with bulkier N-acyl groups, potentially improving yields and shortening reaction times in key steps of a total synthesis.

Sustainable Synthesis via Auxiliary Recovery and Reuse

Academic and industrial laboratories committed to green chemistry principles should consider the Evans auxiliary platform, as exemplified by propionyl oxazolidinone, due to its proven recyclability. The demonstrated 97% recovery of a closely related chiral auxiliary after an aldol reaction highlights a clear path to reducing both chemical waste and the long-term cost of chiral reagents [1]. Incorporating this compound into a synthetic route, with a plan for auxiliary recovery, aligns procurement with both economic and environmental sustainability goals, a key differentiator in modern chemical manufacturing.

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